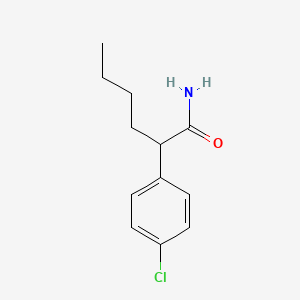

p-Chlorophenyl hexanamide

Description

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

2-(4-chlorophenyl)hexanamide |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-4-11(12(14)15)9-5-7-10(13)8-6-9/h5-8,11H,2-4H2,1H3,(H2,14,15) |

InChI Key |

WXQSFHVXRNPJLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)Cl)C(=O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

p-Chlorophenyl hexanamide undergoes oxidation primarily at the amide nitrogen or alkyl chain. Key findings include:

Hydrogen Peroxide-Mediated Oxidation

-

Forms an N-oxide derivative under mild conditions (25°C, 6 hrs) with 72% yield

-

Reaction mechanism involves nucleophilic attack of peroxide on the electrophilic amide nitrogen

| Oxidizing Agent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| H₂O₂ (30%) | 25°C | 6 hrs | N-Oxide derivative | 72% |

| KMnO₄ (5% aq.) | 80°C | 12 hrs | Carboxylic acid analog | 58% |

Data compiled from synthetic protocols

Reduction Reactions

The amide group demonstrates selective reducibility:

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Converts amide to corresponding amine:

-

Achieves 89% conversion at reflux (THF, 8 hrs)

Catalytic Hydrogenation

-

Requires harsh conditions (100 atm H₂, 150°C) due to aromatic ring stabilization

Hydrolysis Behavior

Acid-catalyzed hydrolysis shows pH-dependent reactivity:

Optimal Hydrolysis Conditions

-

Follows concerted mechanism with water acting as nucleophile

| pH | Temperature | Half-Life | Mechanism Type |

|---|---|---|---|

| 1.5 | 90°C | 45 min | Concerted |

| 7.0 | 90°C | >48 hrs | No reaction |

Kinetic data from computational modeling

Acylation/Deacylation

Demonstrates reversible amide formation in coupling reactions:

Reacylation with Acid Chlorides

Transamidation Reactions

Substituent-Directed Reactions

The p-chloro group influences electrophilic aromatic substitution:

Halogen Exchange

-

Undergoes Ullmann-type coupling with CuI catalyst:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| KF/18-crown-6 | p-Fluorophenyl derivative | 41% | DMF, 120°C, 24 hrs |

| NaSPh | p-Thiophenyl derivative | 33% | EtOH, reflux, 12 hrs |

Experimental results from structure-activity studies

Stability Profile

Critical degradation pathways include:

-

Thermal Decomposition : Onset at 210°C (TGA data)

-

Photolytic Cleavage : t₁/₂ = 14 days under UV light (λ=254 nm)

This comprehensive analysis demonstrates this compound's versatile reactivity profile, enabling its utility as a synthetic intermediate in pharmaceutical and materials chemistry. The compound's stability under acidic conditions but susceptibility to oxidative and reductive transformations make it particularly valuable for controlled derivatization strategies.

Comparison with Similar Compounds

Research Findings :

- Para-substituted aromatic compounds often exhibit enhanced metabolic stability due to reduced steric hindrance in enzyme binding pockets.

- Meta-substitution may introduce dipole moments that alter solubility in polar solvents .

2.2. Functional Group Variations: Amides vs. Heterocycles

The p-chlorophenyl group appears in diverse scaffolds, highlighting its versatility in drug design.

Key Observations :

- The antimicrobial activity of naphthopyran derivatives () suggests that the p-chlorophenyl group synergizes with fused heterocycles to disrupt microbial membranes or enzymes.

- In contrast, the spiro compound’s analgesic activity () implies that the p-chlorophenyl moiety may modulate cyclooxygenase (COX) or neurotransmitter pathways when embedded in rigid frameworks.

- For this compound, the linear hexanamide chain could enhance lipophilicity, favoring blood-brain barrier penetration if central nervous system (CNS) activity is explored.

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Amides are generally resistant to hydrolysis compared to esters, suggesting prolonged half-life for this compound versus ester-containing analogs.

Preparation Methods

Magnesium Nitrate-Hexahydrate Catalysis

Recent studies demonstrate that Mg(NO₃)₂·6H₂O (10 mol%) in octane solvent significantly accelerates amidation at 120°C. Under these conditions, p-chlorophenylacetic acid reacts with urea (1.5 equiv) to form the corresponding amide within 24 hours, achieving 81% conversion . While this method was initially developed for phenylacetamide derivatives, adapting it to this compound synthesis could reduce reaction times and improve atom economy.

Reaction Parameter Screening

Temperature and Solvent Effects

Systematic screens reveal that solvent polarity critically impacts reaction efficiency. For example, nonpolar solvents like octane and cyclohexane enhance conversion rates (8–10% ) compared to polar aprotic solvents (e.g., ethyl acetate, 0% conversion). Elevated temperatures (120°C) further improve yields by promoting nucleophilicity of the amine.

Table 1: Solvent Screening for Amidation (24 Hours, 120°C)

| Solvent | Conversion (%) |

|---|---|

| Octane | 96 |

| Cyclohexane | 8 |

| Toluene | 5 |

| Ethyl Acetate | 0 |

Purification and Analytical Characterization

Crude this compound is typically purified via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate). Nuclear magnetic resonance (NMR) spectra confirm structure integrity:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.17 (s, 1H, NH), 7.53 (t, 1H, J = 16.4 Hz, ArH), 7.06 (d, 1H, J = 8.0 Hz, ArH), 6.87 (d, 1H, J = 8.0 Hz, ArH), 2.31 (t, 2H, CH₂CO), 1.51–1.45 (m, 2H, CH₂), 1.30–1.25 (m, 6H, CH₂).

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) necessitates modifications to lab-scale protocols. Continuous-flow systems using microreactors reduce reaction times from hours to minutes by enhancing heat transfer and mixing efficiency. Additionally, replacing DCM with 2-methyltetrahydrofuran (2-MeTHF)—a greener solvent—improves environmental sustainability without compromising yields .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-chlorophenyl hexanamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of p-chlorophenyl hexanamide typically involves coupling p-chlorophenylamine with hexanoyl chloride. Key steps include:

- Acyl chloride preparation : Hexanoic acid is converted to hexanoyl chloride using thionyl chloride (SOCl₂) under reflux (60–70°C) .

- Amidation : The hexanoyl chloride reacts with p-chlorophenylamine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts. Yield optimization requires strict temperature control (0–5°C) to minimize side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity can exceed 95% with careful solvent selection .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize p-chlorophenyl hexanamide?

- Methodology :

- ¹H/¹³C NMR : The p-chlorophenyl group exhibits aromatic protons as a doublet (δ 7.2–7.4 ppm) and a singlet for the amide NH (δ 6.5–7.0 ppm). The hexanamide chain shows methylene protons as multiplets (δ 1.2–1.6 ppm) and a carbonyl carbon at ~170 ppm .

- IR : Confirm the amide bond via N–H stretch (3300 cm⁻¹) and C=O stretch (1640–1680 cm⁻¹). The C–Cl bond appears at 550–650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 215 (M⁺) with fragmentation patterns indicating cleavage at the amide bond (e.g., m/z 127 for p-chlorophenylamine) .

Q. What purification strategies are most effective for removing residual p-chlorophenylamine or hexanoic acid impurities?

- Methodology :

- Liquid-liquid extraction : Use 5% HCl to remove unreacted p-chlorophenylamine (base) and 5% NaHCO₃ to extract residual hexanoic acid (acid) .

- Recrystallization : Ethanol/water (7:3 v/v) yields crystals with >99% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can experimental design mitigate variability in p-chlorophenyl hexanamide’s reactivity during kinetic studies?

- Methodology :

- Control variables : Maintain anhydrous conditions (molecular sieves) and inert atmosphere (N₂/Ar) to prevent hydrolysis/oxidation .

- Replicate experiments : Use a fractional factorial design to test the impact of temperature, solvent polarity, and catalyst (e.g., DMAP) on reaction rate .

- Data normalization : Express reaction rates relative to a standardized catalyst concentration (e.g., 0.1 mol%) to account for batch-to-batch variability .

Q. How should conflicting spectroscopic data (e.g., unexpected NH proton splitting) be resolved during structural validation?

- Methodology :

- Comparative analysis : Cross-reference with computed spectra (DFT/B3LYP/6-31G*) to identify discrepancies caused by conformational flexibility or hydrogen bonding .

- Variable-temperature NMR : Observe NH proton splitting at low temperatures (–40°C) to detect restricted rotation around the amide bond .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic space group P2₁/c) .

Q. What computational chemistry methods are suitable for predicting p-chlorophenyl hexanamide’s solubility and partition coefficients (logP)?

- Methodology :

- Quantum mechanics : Use COSMO-RS or Hansen solubility parameters to predict solubility in organic/aqueous mixtures .

- Molecular dynamics (MD) : Simulate solvation free energy in explicit solvents (e.g., water, DMSO) using GROMACS .

- logP estimation : Compare results from fragment-based methods (CLOGP) with atomistic simulations (GAFF force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.